molecular formula C13H24N2O2 B1532390 exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane CAS No. 273207-53-7

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

Cat. No.: B1532390
CAS No.: 273207-53-7
M. Wt: 240.34 g/mol
InChI Key: JYURWVQSNWVJSV-FGWVZKOKSA-N
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Description

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane (: 273207-53-7) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C13H24N2O2 and a molecular weight of 240.347 g/mol, this compound features the 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized for its importance in the synthesis of tropane alkaloids and other bioactive molecules . The Boc (tert-butoxycarbonyl) protecting group on the bridgehead nitrogen enhances the compound's stability and allows for selective deprotection during multi-step synthetic sequences, while the exo-oriented aminomethyl group serves as a versatile handle for further functionalization. The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core provides valuable steric definition, making it a valuable intermediate for constructing molecules with complex spatial requirements . This compound is strictly intended for research and laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYURWVQSNWVJSV-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131772
Record name 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273376-40-2
Record name 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Construction of the 8-Azabicyclo[3.2.1]octane Core

Research has focused on enantioselective and stereoselective methods to construct the bicyclic core directly or via desymmetrization of achiral precursors such as tropinone derivatives. Two main approaches are reported:

These methods allow for high stereochemical fidelity in the formation of the bicyclic system, critical for obtaining the exo configuration of the aminomethyl substituent.

Introduction of the Aminomethyl Group and Boc Protection

After obtaining the bicyclic core, the following steps are typically employed:

  • Aminomethylation at the 3-position: The 3-position is functionalized with an aminomethyl group. This is often achieved via nucleophilic substitution or reductive amination strategies, carefully controlled to favor the exo orientation.

  • Boc Protection of the Nitrogen: The nitrogen at the 8-position is protected with a tert-butyloxycarbonyl (Boc) group. This is usually done using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to avoid racemization or side reactions.

The Boc group serves as a protecting group that stabilizes the amine during subsequent synthetic steps and can be removed under acidic conditions when needed.

Representative Synthetic Route Summary

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Starting material preparation Tropinone or related ketone Achiral bicyclic ketone precursor
2 Stereoselective cyclization/desymmetrization Chiral catalyst or reagent Formation of 8-azabicyclo[3.2.1]octane core with stereocontrol
3 Aminomethylation Aminomethylating agent (e.g., formaldehyde + amine source) Introduction of exo-3-aminomethyl substituent
4 Boc protection Di-tert-butyl dicarbonate (Boc2O), base Protection of nitrogen as Boc-carbamate

Research Findings and Optimization

  • The stereochemical control during the bicyclic core formation is crucial; methods that achieve this in one-pot transformations or via desymmetrization of achiral intermediates are preferred for efficiency and yield.

  • The exo configuration of the aminomethyl group is favored due to steric and electronic factors during the aminomethylation step.

  • Boc protection is a standard, reliable method to protect the amine, facilitating further functionalization.

  • The synthetic routes reported have been optimized to balance yield, stereoselectivity, and scalability, making the compound accessible for medicinal chemistry applications.

Comparative Structural Features

Compound Structural Features Unique Aspects
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane Bicyclic nitrogen heterocycle; exo aminomethyl substituent; Boc protection Stereoselective exo configuration; protected amine for synthetic versatility
2-Azabicyclo[3.2.1]octane Nitrogen-containing bicyclic structure Lacks Boc protection
Tropane Bicyclic nitrogen heterocycle Natural alkaloid scaffold

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and pain management.

Case Study : Researchers have synthesized derivatives of this compound to explore their efficacy as opioid receptor ligands, aiming to develop safer analgesics with reduced addiction potential.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures.

Table 1: Synthetic Applications

Application TypeDescription
Ligand Synthesis Used in the preparation of ligands for metal complexes.
Reagent Development Acts as a reagent in various coupling reactions.
Functionalization Enables the introduction of functional groups into larger molecules.

Biological Studies

Studies have indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties.

Case Study : A series of derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the Boc group provides stability and protection during reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The following table highlights critical differences between exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane and its analogs:

Compound Name (CAS No.) Substituents/Modifications Configuration Key Properties/Applications References
exo-3-Aminomethyl-8-Boc-8-azabicyclo[...] - 3-aminomethyl (exo)
- 8-Boc
exo Potential CNS drug intermediate; Boc protection aids synthesis
endo-3-amino-8-Boc-8-azabicyclo[...] (207405-68-3) - 3-amino (endo)
- 8-Boc
endo Stereoisomer with altered receptor binding; synthetic intermediate
exo-8-azabicyclo[...]-3-carbonitrile HCl (216753-55-8) - 3-cyano (exo)
- HCl salt
exo Nitrile group enhances electrophilicity; precursor for further functionalization
3-Methylene-8-Boc-8-azabicyclo[...] (273207-57-1) - 3-methylene
- 8-Boc
- Reactive alkene for cycloaddition chemistry; intermediate
Nortropane (8-azabicyclo[3.2.1]octane) - Unsubstituted core
- No Boc group
- Core scaffold for tropane alkaloids (e.g., cocaine, atropine)
Ethyl 3-oxo-8-azabicyclo[...]-8-carboxylate - 3-keto
- 8-ethyl carboxylate
- Carbonyl group enables keto-enol tautomerism; ester for prodrug design

Functional Group Impact on Reactivity and Bioactivity

  • Boc Protection : The Boc group in the target compound enhances amine stability during synthesis, preventing unwanted side reactions. Its removal (e.g., via acidolysis) generates a free amine for further coupling .
  • exo vs. endo Configuration: The exo-3-aminomethyl group likely improves steric accessibility for receptor binding compared to the endo-3-amino isomer, which may face steric hindrance from the bicyclic core .
  • Aminomethyl vs. Cyano/Methylene: The primary amine in the target compound enables hydrogen bonding with biological targets, critical for CNS activity. The cyano group in exo-3-carbonitrile derivatives increases electrophilicity, making it suitable for nucleophilic substitution reactions . The methylene group in 3-Methylene-8-Boc-8-azabicyclo[...] offers a site for [3+2] cycloadditions, useful in ring-expansion strategies .

Pharmacological Relevance

  • Nicotinic Acetylcholine Receptors (nAChRs): Compounds like nortropane and its derivatives (e.g., cocaine) interact with nAChRs. The exo-3-aminomethyl group in the target compound may enhance affinity for these receptors compared to unsubstituted nortropane .
  • Monoamine Transporter Modulation: Tropane analogs are known to inhibit dopamine/norepinephrine transporters. The Boc-protected amine could serve as a prodrug, with in vivo deprotection releasing the active amine .

Biological Activity

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered attention due to its potential pharmacological applications, particularly as a monoamine reuptake inhibitor. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanism of action, and relevant case studies.

  • IUPAC Name : rel-tert-butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS Number : 273207-53-7
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : 97% .

The compound acts primarily as a monoamine reuptake inhibitor, which is crucial in the treatment of various mood disorders and neuropsychiatric conditions. It has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft. This mechanism is essential for its antidepressant effects and its potential use in treating anxiety disorders and ADHD .

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant properties through its action on monoamine transporters. In vitro studies have demonstrated its effectiveness in inhibiting the reuptake of serotonin and norepinephrine, similar to established antidepressants .

Case Studies

  • Clinical Evaluation : A study evaluated various 8-azabicyclo[3.2.1]octane derivatives, including exo-3-Aminomethyl-8-Boc, highlighting their efficacy in treating depression and anxiety disorders .
  • Comparative Analysis : In a comparative study with other monoamine reuptake inhibitors, exo-3-Aminomethyl showed a favorable side effect profile compared to traditional tricyclic antidepressants, which often lead to cardiovascular issues and anticholinergic side effects .

Data Table: Biological Activity Summary

PropertyDescription
Monoamine Transporter Inhibits serotonin and norepinephrine reuptake
Therapeutic Uses Depression, anxiety disorders, ADHD
Side Effects Fewer compared to tricyclic antidepressants
Research Findings Effective in enhancing mood and reducing anxiety

Q & A

Q. What are the key synthetic routes for exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach is the introduction of the Boc (tert-butoxycarbonyl) protecting group at the 8-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP). The exo-3-aminomethyl group is introduced through reductive amination or nucleophilic substitution, with careful control of steric and electronic factors to preserve stereochemistry . Yield optimization requires inert atmosphere (N₂/Ar), anhydrous solvents (THF, DCM), and precise temperature control (0–25°C). Impurities often arise from incomplete Boc protection or epimerization; purification via flash chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization is critical .

Q. How is the stereochemical integrity of the exo configuration validated during synthesis?

Stereochemical validation combines NMR (¹H-¹H NOESY for spatial proximity analysis) and chiral HPLC (e.g., Chiralpak AD-H column). For example, the exo-3-aminomethyl group exhibits distinct NOE correlations between the bridgehead protons (H-1 and H-5) and the aminomethyl substituent. X-ray crystallography may also confirm absolute configuration, as seen in related tropane alkaloid scaffolds .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the azabicyclo[3.2.1]octane bridgehead carbons (δ 50–60 ppm).
  • IR : Confirmation of Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and NH stretches (3300–3500 cm⁻¹).
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₂: 265.1917) ensures molecular identity .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in downstream modifications?

The Boc group serves as a protecting agent for the secondary amine, enabling selective functionalization at the 3-aminomethyl position. However, under acidic conditions (e.g., TFA/DCM), Boc deprotection generates a reactive amine intermediate, which can participate in amide couplings or alkylation. Stability studies show that the Boc group remains intact during nucleophilic substitutions at the aminomethyl site but may hydrolyze under prolonged basic conditions (pH >10) .

Q. What strategies mitigate racemization during enantioselective synthesis of the azabicyclo[3.2.1]octane core?

Racemization is minimized via:

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclization.
  • Asymmetric catalysis : Pd-catalyzed allylic alkylation or organocatalytic [3+2] cycloadditions (e.g., Jacobsen’s thiourea catalysts).
  • Low-temperature protocols : Reactions conducted at –78°C to suppress epimerization .

Q. What contradictions exist in reported biological activity data for azabicyclo[3.2.1]octane derivatives?

Discrepancies arise in receptor binding studies:

  • Dopamine transporter (DAT) affinity : Some studies report nanomolar Ki values (e.g., 2.3 nM), while others show reduced potency (>100 nM) due to substituent electronic effects (e.g., electron-withdrawing groups at C-3 lower affinity) .
  • Metabolic stability : Variations in microsomal half-life (e.g., 15 min vs. 60 min) correlate with species-specific cytochrome P450 isoforms .

Methodological Insights

Q. How to design SAR studies for this compound derivatives?

  • Core modifications : Replace Boc with other protecting groups (e.g., Fmoc, Cbz) to study steric effects.
  • Substituent variations : Introduce alkyl/aryl groups at the 3-aminomethyl position to assess hydrophobicity and H-bonding.
  • Biological assays : Pair in vitro receptor binding (e.g., DAT/SERT) with in vivo pharmacokinetic profiling (e.g., brain penetration in rodent models) .

Q. What computational methods predict the compound’s conformational stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify low-energy conformers.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., water, DMSO) to evaluate backbone flexibility.
  • Docking studies : Use AutoDock Vina to model interactions with DAT (PDB: 4XP1) .

Key Challenges & Future Directions

  • Stereochemical purity : Scalable enantioselective synthesis remains a bottleneck.
  • Biological selectivity : Off-target effects (e.g., serotonin receptor binding) require structural refinement.
  • Stability in physiological conditions : Improve Boc deprotection kinetics for controlled drug release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Reactant of Route 2
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

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